7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCKTSWTVIWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity is influenced by its substituents and heterocyclic framework:
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Nucleophilic substitution : The presence of halogen atoms (fluorine and methoxy groups) makes the molecule susceptible to nucleophilic attack, particularly at positions adjacent to electron-withdrawing groups.
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Oxidation reactions : The tetrahydroisoquinoline core can undergo oxidation to form isoquinoline derivatives, though specific conditions for this compound are not detailed in available sources.
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Electrophilic interactions : The methoxy group (-OCH₃) may participate in electrophilic reactions due to its electron-donating nature, potentially altering the compound’s reactivity profile.
Structural Influences on Reactivity
The substituents at positions 6 (methoxy) and 7 (fluorine) significantly impact the compound’s reactivity:
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Methoxy group (-OCH₃) : Enhances electron density at the 6-position, influencing nucleophilic and electrophilic interactions.
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Fluorine atom (-F) : Acts as an electron-withdrawing group at the 7-position, increasing reactivity toward nucleophilic substitution and stabilizing intermediates.
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Bicyclic framework : The tetrahydroisoquinoline core provides rigidity and steric effects, directing reactivity to specific sites.
Analytical Data
Structural information and predicted collision cross sections (CCS) from PubChemLite provide insights into the compound’s physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂FNO |
| SMILES | COC1=C(C=C2CNCCC2=C1)F |
| InChI | InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |
| Predicted CCS | 137.9–150.3 Ų (varies by adduct) |
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is in cancer research. The compound has demonstrated promising antitumor properties , primarily through mechanisms involving:
- Inhibition of Tubulin Polymerization : Research indicates that this compound disrupts microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.
- Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have GI50 values as low as 1.5 nM against resistant tumor cell lines.
- P-Glycoprotein Inhibition : Some studies suggest that derivatives of this compound can inhibit P-glycoprotein (P-gp), enhancing drug efficacy by preventing drug efflux in multidrug-resistant cancer cells.
Antimicrobial Properties
This compound also exhibits significant antimicrobial activity . Its structural characteristics enhance its interaction with biological targets:
- Mechanism of Action : The presence of the fluorine atom increases lipophilicity and metabolic stability, allowing effective binding to proteins and enzymes involved in critical biological processes.
- Comparative Efficacy : In studies comparing various tetrahydroisoquinoline derivatives, this compound has shown superior antimicrobial effects against certain pathogens compared to related compounds.
Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine at position 7; methoxy group at position 6 | Antitumor activity; antimicrobial properties |
| 6-Methoxyquinoline | Lacks fluorine; contains methoxy group | Antimicrobial |
| 7-Chloro-6-methoxy-1,2,3,4-tetrahydroquinoline | Chlorine instead of fluorine | Antitumor |
| 7-Fluoroquinolone | Contains a quinolone structure | Broad-spectrum antibiotic activity |
In Vivo Studies
Several studies have been conducted to evaluate the efficacy of this compound in vivo:
- Tumor Growth Inhibition : In a nude mouse model with MCF7 xenografts, this compound demonstrated significant tumor growth inhibition (51%) at a dose of 4 mg/kg without noticeable toxicity.
- Autoimmune Disease Modulation : Research indicates that tetrahydroisoquinoline derivatives can modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results showed a significant reduction in disease severity when administered at optimized doses.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: It interacts with receptors in the central nervous system, potentially affecting neurotransmission.
Influence Gene Expression: The compound may alter the expression of genes related to cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Structural Analogues and Similarity
lists structurally similar compounds, such as 6-methoxy-THIQ (Similarity: 0.96) and 6,7-dimethoxy-THIQ (Similarity: 0.98), which share core features with 7-F-6-MeO-THIQ but lack fluorine. These analogs are associated with varied applications, including receptor modulation and enzyme inhibition .
Biological Activity
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12FN
- CAS Number : 1046816-59-4
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the fluorine and methoxy groups enhances its lipophilicity and binding affinity to specific receptors. This compound has been investigated for its potential as an inhibitor of various enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:
- HCT116 : IC50 = 25.3 ± 4.6 nM
- HL60 : IC50 = 8.3 nM
These findings suggest that the compound may interfere with critical signaling pathways in cancer cells, potentially leading to apoptosis.
Neuroprotective Effects
The compound has also shown promise in neuroprotective applications. Studies have indicated that it can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. This includes effective inhibition of bacterial growth and potential applications in treating infections.
Study 1: Anticancer Efficacy
A study conducted by Liu et al. (2020) evaluated the efficacy of this compound against multiple cancer cell lines. The results showed a dose-dependent inhibition of cell growth with significant selectivity towards malignant cells compared to normal cells.
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 | 25.3 ± 4.6 |
| HL60 | 8.3 |
Study 2: Neuroprotective Mechanism
In a neuroprotection study by Zhang et al. (2021), the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The results indicated that it significantly reduced apoptosis markers and improved cell viability.
Q & A
Q. What are the key synthetic routes for preparing 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of fluorinated and methoxy-substituted precursors. For example, fluorination at the 7-position may employ deoxyfluorination agents (e.g., DAST or Deoxo-Fluor) after cyclization of catechol amines, as demonstrated in regiocomplementary approaches . Methoxy group introduction often involves nucleophilic substitution using methoxide or Mitsunobu conditions. Critical parameters include temperature (e.g., reflux in toluene or THF), catalyst choice (e.g., Pd/C for hydrogenation), and stoichiometry of fluorinating agents. Yields typically range from 50–70%, with impurities managed via column chromatography .
Q. How can NMR and mass spectrometry be optimized for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom at C7 causes splitting patterns in adjacent protons (e.g., C6 methoxy group). Compare with analogs like 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (δ 3.85 ppm for OCH₃, δ 6.5–7.2 ppm for aromatic protons) .
- Mass Spec : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 210.09 (C₁₀H₁₁FNO). Fragmentation patterns include loss of CH₃O (31 Da) and HF (20 Da) .
Q. What are the common impurities in synthesized batches, and how are they resolved?
- Methodological Answer : Impurities often arise from incomplete fluorination or methoxy group side reactions. For example, 6-methoxy-7-hydroxy analogs may form if fluorination is incomplete. Purity is enhanced via:
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50).
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
Advanced Research Questions
Q. How does the regioselectivity of fluorination impact biological activity, and what strategies mitigate positional isomer formation?
- Methodological Answer : Regioselectivity is critical for target engagement. Fluorine at C7 (vs. C6) enhances electron-withdrawing effects, altering π-stacking in receptor binding. To minimize isomers:
- Directing Groups : Use protecting groups (e.g., Boc) on the nitrogen to steer fluorination to C6.
- Catalytic Systems : Pd-mediated C–H activation or Lewis acids (e.g., BF₃·OEt₂) improve selectivity .
- Validation : Compare activity of 6-fluoro vs. 7-fluoro analogs in enzyme inhibition assays .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess free fraction .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect solubility and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP Analysis : Replace methoxy with ethoxy increases lipophilicity (LogP +0.5), potentially enhancing BBB permeability but reducing aqueous solubility.
- Computational Modeling : Use tools like Schrödinger’s QikProp to predict BBB score (optimal range: −3.0 to −1.0).
- In Vivo Validation : Administer radiolabeled analogs to rodents and measure brain/plasma ratios .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields (50–90%): How to troubleshoot?
- Methodological Answer : Variability often stems from:
- Moisture Sensitivity : Fluorination reagents like DAST require anhydrous conditions. Use molecular sieves or strict argon atmospheres.
- Catalyst Aging : Pd/C may lose activity; pre-activate via H₂ purging.
- Analytical Methods : Validate yields via qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .
Biological Activity and Mechanism
Q. What molecular targets are hypothesized for this compound, and how are binding assays designed?
- Methodological Answer : Targets may include monoamine transporters (e.g., SERT, NET) or kinases (e.g., CDK5). Assay design:
- Radioligand Displacement : Use [³H]paroxetine for SERT binding (IC₅₀ determination).
- Kinase Profiling : Screen against a panel of 50 kinases at 1 µM; follow up with Kd measurements via ITC .
Advanced Analytical Techniques
Q. How is X-ray crystallography utilized to resolve stereochemical uncertainties in derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
